2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
Overview
Description
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a hydroxyl group at the 2-position of the propan-2-ol moiety.
Scientific Research Applications
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds with imidazole and pyrazole moieties have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity and stability of similar compounds .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-nitro-1H-pyrazole with 2-methylpropan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group of 2-methylpropan-2-ol, followed by nucleophilic substitution at the 1-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Various alkylating agents or acylating agents can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-one.
Reduction: 2-Methyl-1-(4-amino-1H-pyrazol-1-yl)propan-2-ol.
Substitution: Depending on the substituent, various derivatives can be formed.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-amino-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with an amino group instead of a nitro group.
2-Methyl-1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol: Contains a chloro group instead of a nitro group.
2-Methyl-1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol: Has a methyl group at the 4-position of the pyrazole ring.
Uniqueness
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group and the hydroxyl group in the same molecule allows for diverse chemical transformations and interactions.
Properties
IUPAC Name |
2-methyl-1-(4-nitropyrazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-6(3-8-9)10(12)13/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVVJOVWEIZBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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